molecular formula C10H13ClN2O3 B2986418 Ethyl 5-carbonochloridoyl-2-propylpyrazole-3-carboxylate CAS No. 1946817-00-0

Ethyl 5-carbonochloridoyl-2-propylpyrazole-3-carboxylate

Cat. No. B2986418
M. Wt: 244.68
InChI Key: YXBWJXWNEDVNPT-UHFFFAOYSA-N
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Description

Pyrazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms that activate its chemical properties and generate a series of compounds with pyrazole rings . They play an important role in the fields of chemistry, biology, agricultural chemistry, and pharmacology .


Synthesis Analysis

Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using techniques like X-ray diffraction analysis . The optimal structure of the molecule can be calculated using density functional theory (DFT) calculations .


Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) .

Future Directions

The future directions in the study of pyrazole derivatives could involve the design and synthesis of new pyrazole compounds with different biological profiles . This could lead to the discovery of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

ethyl 5-carbonochloridoyl-2-propylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-3-5-13-8(10(15)16-4-2)6-7(12-13)9(11)14/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBWJXWNEDVNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(chlorocarbonyl)-1-propyl-1H-pyrazole-5-carboxylate

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